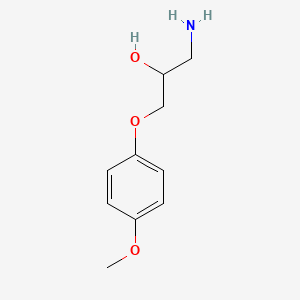

1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQPRNVTVMCYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370691 | |

| Record name | 1-amino-3-(4-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-93-7 | |

| Record name | 1-amino-3-(4-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a chemical compound belonging to the aryloxypropanolamine class. This class of molecules is of significant interest in medicinal chemistry, primarily due to their interaction with adrenoceptors. Many compounds with this structural motif have been developed as β-adrenergic blocking agents, commonly known as beta-blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

The molecular structure of this compound comprises a propan-2-ol backbone substituted with a primary amino group at the C1 position and a 4-methoxyphenoxy group at the C3 position.

Molecular Formula: C₁₀H₁₅NO₃[1][2]

Molecular Weight: 197.23 g/mol [1][2]

IUPAC Name: this compound[3]

Synonyms: 4-(3-Amino-2-hydroxypropoxy)anisole[3]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis of this compound

The synthesis of aryloxypropanolamines like this compound typically follows a well-established synthetic route. A general and plausible synthetic pathway involves a two-step process: the formation of an epoxide intermediate followed by its reaction with an amine.

Synthetic Workflow Diagram

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane

-

To a solution of 4-methoxyphenol in a suitable solvent (e.g., water, ethanol, or a mixture), add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.

-

To this solution, add epichlorohydrin, either neat or dissolved in a solvent, in a dropwise manner while maintaining the reaction temperature, typically between room temperature and reflux.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide intermediate.

-

Purification of the intermediate can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

The purified 1-(4-methoxyphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent, such as methanol or ethanol.

-

An excess of ammonia (aqueous or gas) is then introduced into the reaction mixture. The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to facilitate the nucleophilic ring-opening of the epoxide by ammonia.[5]

-

The reaction is monitored by TLC until the starting epoxide is consumed.

-

After completion, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is then purified, for example, by recrystallization or column chromatography, to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the provided search results, a prediction of the key spectral features can be made based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the propanolamine chain.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.0 ppm), characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A singlet around δ 3.7-3.8 ppm, integrating to three protons.

-

Propanolamine Chain Protons:

-

A multiplet for the CH(OH) proton.

-

Multiplets for the two CH₂ groups.

-

A broad singlet for the OH and NH₂ protons, which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the ether oxygen appearing at higher chemical shifts.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Propanolamine Chain Carbons: Signals corresponding to the three carbons of the propanol chain, with the carbon bearing the hydroxyl group (CH-OH) appearing in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl and amino groups.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the ether and alcohol will result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for aryloxypropanolamines include cleavage of the C-C bonds in the propanolamine chain and cleavage of the ether bond.

Pharmacological Profile and Potential Applications

Mechanism of Action: Beta-Adrenergic Blockade

Aryloxypropanolamines are a well-established class of β-adrenergic receptor antagonists. These compounds exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenoceptors.[6] There are three main subtypes of β-adrenoceptors: β₁, β₂, and β₃.

-

β₁-Adrenoceptors: Primarily located in the heart. Their stimulation leads to an increase in heart rate, contractility, and conduction velocity.

-

β₂-Adrenoceptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation causes smooth muscle relaxation.

-

β₃-Adrenoceptors: Located in adipose tissue and are involved in lipolysis.

The structural features of this compound, particularly the aryloxypropanolamine scaffold, strongly suggest its potential as a β-adrenergic blocking agent. The nature and position of substituents on the aromatic ring and the amine group can influence the potency and selectivity of the compound for β₁ or β₂ receptors.

Cardioselectivity

Cardioselectivity, a preferential affinity for β₁-adrenoceptors over β₂-adrenoceptors, is a desirable property for beta-blockers used in the treatment of cardiovascular diseases. This selectivity minimizes side effects such as bronchoconstriction, which can be problematic for patients with asthma or chronic obstructive pulmonary disease (COPD). The para-methoxy substitution on the phenoxy ring of this compound may influence its cardioselectivity.[7][8]

Potential Therapeutic Applications

Given its predicted β-adrenergic blocking activity, this compound could be investigated for the following therapeutic applications:

-

Hypertension: By blocking β₁-receptors in the heart, it could reduce cardiac output and lower blood pressure.

-

Angina Pectoris: By decreasing heart rate and contractility, it could reduce myocardial oxygen demand, thereby alleviating anginal symptoms.

-

Cardiac Arrhythmias: By slowing atrioventricular conduction, it could be effective in controlling certain types of irregular heartbeats.

-

Congestive Heart Failure: Certain beta-blockers have been shown to improve outcomes in patients with chronic heart failure.

Experimental Workflow for Pharmacological Evaluation

Figure 3: Experimental workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a promising candidate for investigation as a β-adrenergic blocking agent. Its chemical structure is characteristic of this pharmacologically active class of compounds. While detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and pharmacological evaluation. Further research, including the development of a robust synthetic protocol, comprehensive spectroscopic analysis, and in-depth pharmacological studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.

- Improved Synthesis And Preparation Of Metoprolol And Its Salts. Quick Company.

- Cardioselective beta-adrenergic blocking agents. 1. 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols. PubMed.

- A kind of synthetic method for preparing Metoprolol intermediate.

- Preparation method of metoprolol intermediate.

- Supplementary Inform

- 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7. ChemicalBook.

- beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]. PubMed.

- Process for preparation of phenoxypropanol amines.

- This compound,5002-93-7. Amadis Chemical.

- Propan-2-ol, 1-(4-methoxyphenoxy)-3-(2-methylpropylamino)- - Optional[13C NMR]. SpectraBase.

- 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. Benchchem.

- CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine. CymitQuimica.

- 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.

- [Pharmacological studies with 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride, an adrenergic beta-receptor blocking agent]. PubMed.

- (PDF) Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why?.

- beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1. PubMed.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- 3-(3,4-dihydroxy)-2-propanol [(-)-RO363] differentially interacts with key amino acids responsible for beta(1)

- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. Benchchem.

- Spectroscopic Data Validation for 3-Amino-1-(furan-3-yl)

- ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. U - ISMAR.

- Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide. Benchchem.

Sources

- 1. 3-(4-methoxyphenoxy)propan-1-amine | 100841-00-7 [chemicalbook.com]

- 2. This compound,5002-93-7-Amadis Chemical [amadischem.com]

- 3. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

- 4. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. CN107382683A - A kind of synthetic method for preparing Metoprolol intermediate - Google Patents [patents.google.com]

- 8. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Key Building Block in Cardiovascular Drug Development

Introduction: Unveiling a Crucial Scaffold in Medicinal Chemistry

1-Amino-3-(4-methoxyphenoxy)propan-2-ol, identified by the CAS number 5002-93-7, is a deceptively simple molecule that holds significant importance in the landscape of pharmaceutical sciences.[1] At its core, this organic compound is an amino alcohol derivative with a methoxy-substituted phenoxy group. While it may not be a household name, for researchers and professionals in drug development, it represents a critical structural motif. This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its pivotal role as a synthetic intermediate in the creation of life-saving cardiovascular drugs. We will delve into the causality behind its synthetic utility and provide practical, field-proven insights for its application.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 5002-93-7 | [1] |

| Molecular Formula | C10H15NO3 | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 110-112 °C | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole, 2-Propanol, 1-amino-3-(4-methoxyphenoxy)- | [1] |

The presence of both a hydrophilic amino-alcohol group and a more lipophilic methoxy-phenoxy group gives this molecule an amphiphilic character, influencing its behavior in different solvent systems and its potential interactions with biological targets.[1]

Part 2: The Synthetic Significance: A Gateway to Beta-Blockers

The primary application of this compound in drug development lies in its role as a key intermediate in the synthesis of a class of drugs known as beta-adrenergic blocking agents, or beta-blockers.[3][4] These drugs are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.

Mechanism of Action of Beta-Blockers: Targeting the Adrenergic System

Beta-blockers exert their therapeutic effects by antagonizing the beta-adrenergic receptors (β1 and β2) in the body. These receptors are integral components of the sympathetic nervous system and are activated by the catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline).

-

β1-Adrenergic Receptors: Primarily located in the heart, their stimulation leads to an increase in heart rate, contractility, and conduction velocity.

-

β2-Adrenergic Receptors: Found in the smooth muscles of the bronchi, blood vessels, and other organs, their activation leads to smooth muscle relaxation (e.g., bronchodilation).

By blocking these receptors, beta-blockers can reduce the heart's workload and lower blood pressure. The phenoxypropanolamine scaffold, of which this compound is a prime example, is a common structural feature in many beta-blockers.[5]

Case Study: Synthesis of Metoprolol

Metoprolol, a selective β1-receptor antagonist, is a widely prescribed medication for cardiovascular conditions.[6] The synthesis of metoprolol provides a clear illustration of the utility of phenoxypropanolamine intermediates. While this compound is not directly the precursor to metoprolol, a structurally very similar pathway is employed, starting with a different phenol. The general synthetic strategy, however, is highly relevant.

The synthesis of phenoxypropanolamine beta-blockers typically involves two key steps:

-

Formation of a Glycidyl Ether: A substituted phenol is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether intermediate.

-

Nucleophilic Opening of the Epoxide: The glycidyl ether is then reacted with an appropriate amine (e.g., isopropylamine for metoprolol) to open the epoxide ring and form the final propanolamine product.

Sources

- 1. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmedchem.com [jmedchem.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Introduction

1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a key chemical intermediate, belonging to the class of aryloxypropanolamines. This structural motif is central to a wide range of biologically active compounds, most notably the beta-adrenergic receptor antagonists, commonly known as beta-blockers. The precise arrangement of the aromatic ether, the secondary alcohol, and the amino group allows for specific interactions with biological targets, making the synthesis of such molecules a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthetic routes to this compound, delving into the mechanistic underpinnings of the reactions, providing detailed experimental protocols, and discussing the critical parameters that influence the success of the synthesis.

Synthetic Strategies: A Two-Step Approach

The most prevalent and industrially viable method for the synthesis of this compound and its analogs proceeds through a two-step sequence. This strategy involves the initial formation of a glycidyl ether intermediate, followed by the ring-opening of this epoxide with a suitable amine source.

Part 1: Formation of the Glycidyl Ether Intermediate

The first critical step is the synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane. This is typically achieved through a nucleophilic substitution reaction between 4-methoxyphenol and an electrophilic three-carbon building block, most commonly epichlorohydrin.

Mechanism and Rationale:

The reaction proceeds via a Williamson ether synthesis mechanism. 4-methoxyphenol, being weakly acidic, is first deprotonated by a base to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then acts as a nucleophile, attacking the least sterically hindered carbon of epichlorohydrin, which bears the chlorine atom. This results in the displacement of the chloride ion and the formation of the glycidyl ether. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, is often considered part of the overall transformation, especially under basic conditions, to ensure the formation of the epoxide ring.

The choice of base is critical in this step. Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar protic solvent, such as water or an alcohol, which can solvate the ions involved in the reaction.[1]

Experimental Protocol: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxyphenol | 124.14 | 12.4 g | 0.1 |

| Epichlorohydrin | 92.52 | 13.9 g (11.8 mL) | 0.15 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| Water | 18.02 | 100 mL | - |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methoxyphenol (12.4 g, 0.1 mol) and water (100 mL).

-

Stir the mixture to dissolve the 4-methoxyphenol.

-

Slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water to the flask. The temperature may rise slightly.

-

Once the sodium hydroxide solution is added, add epichlorohydrin (13.9 g, 0.15 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature between 20-25°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Add toluene (100 mL) and shake to extract the product. Separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-(4-methoxyphenoxy)-2,3-epoxypropane.

-

The crude product can be purified by vacuum distillation to yield a colorless oil.

Part 2: Epoxide Ring-Opening with Ammonia

The second step involves the aminolysis of the synthesized glycidyl ether. The epoxide ring is highly strained and susceptible to nucleophilic attack. In this case, ammonia serves as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

Mechanism and Rationale:

The ring-opening of the epoxide with ammonia proceeds via an SN2 mechanism. Ammonia, being a potent nucleophile, attacks one of the electrophilic carbons of the epoxide ring. In an asymmetrical epoxide like 1-(4-methoxyphenoxy)-2,3-epoxypropane, the attack can theoretically occur at either C2 or C3. However, under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered terminal carbon (C3). This regioselectivity is a hallmark of the SN2 reaction. The attack from the backside leads to an inversion of stereochemistry if the carbon were chiral. The reaction results in the formation of an alkoxide intermediate, which is subsequently protonated by a proton source (e.g., water or excess ammonia) to yield the final this compound.

To drive the reaction to completion, a large excess of ammonia is typically used. The reaction can be carried out in a sealed vessel to maintain a high concentration of ammonia and to allow for heating, which accelerates the reaction rate.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-methoxyphenoxy)-2,3-epoxypropane | 180.20 | 18.0 g | 0.1 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 150 mL | (large excess) |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a high-pressure stainless-steel autoclave, place a solution of 1-(4-methoxyphenoxy)-2,3-epoxypropane (18.0 g, 0.1 mol) in ethanol (100 mL).

-

Cool the autoclave in an ice bath and carefully add concentrated aqueous ammonia (150 mL).

-

Seal the autoclave and heat the reaction mixture to 80-100°C with stirring.

-

Maintain this temperature for 6-12 hours. The pressure inside the vessel will increase.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol and excess water under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a crystalline solid.

Visualizing the Synthesis

The overall synthetic pathway can be visualized as a two-step process, highlighting the key transformations.

Caption: Synthetic pathway for this compound.

Mechanism Deep Dive: Epoxide Ring-Opening

A closer look at the mechanism of the key ring-opening step reveals the nucleophilic attack of ammonia on the epoxide.

Sources

Physical and chemical properties of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol

An In-depth Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound (CAS No: 5002-93-7). As a member of the aryloxypropanolamine class of compounds, this molecule is a valuable building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory work.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule featuring a primary amine, a secondary alcohol, and an aryl ether moiety. This specific arrangement of functional groups is the foundational scaffold for many beta-adrenergic blocking agents (beta-blockers), which are widely used in the treatment of cardiovascular diseases. While this compound itself is not an active pharmaceutical ingredient, its structural similarity makes it a critical starting material or a potential impurity in the synthesis of related drugs. Understanding its core properties is therefore essential for process development, quality control, and new molecule design.

The molecule's structure consists of a propan-2-ol backbone where the C1 position is substituted with a 4-methoxyphenoxy group and the C3 position carries an amino group. This structure imparts both hydrophilic (amine, alcohol) and lipophilic (aryl ether) characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5002-93-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][3] |

| Molecular Weight | 197.23 g/mol | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(CN)O | [1] |

| InChI Key | KFQPRNVTVMCYEH-UHFFFAOYSA-N | [1] |

| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole, 3-Amino-1-(4-methoxyphenoxy)propan-2-ol | [1] |

Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure, which allows for hydrogen bonding (via -OH and -NH₂) and possesses a moderate polarity.

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 110-112 °C | [2][3][4] |

| Boiling Point | Not experimentally determined; predicted values vary. | |

| Density | 1.146 g/cm³ | [3] |

| Flash Point | 176.9 °C | [3] |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | [2][4] |

| pKa (Amine) | ~9.5 (Predicted based on similar structures) | [5] |

| pKa (Alcohol) | ~15-16 (Estimated) | [6] |

Synthesis and Mechanism

The most logical and industrially relevant synthesis of this compound proceeds via a two-step pathway involving a Williamson ether synthesis followed by an epoxide ring-opening.

Causality of Experimental Choices:

-

Step 1 (Ether Formation): 4-methoxyphenol is deprotonated with a strong base (e.g., NaOH) to form the sodium 4-methoxyphenoxide. This is a critical activation step, as the phenoxide ion is a much stronger nucleophile than the neutral phenol. Epichlorohydrin serves as a bifunctional electrophile. The phenoxide attacks the carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming a glycidyl ether intermediate.

-

Step 2 (Amination): The resulting epoxide, 1-(4-methoxyphenoxy)-2,3-epoxypropane, is then subjected to nucleophilic attack by ammonia. The reaction is typically carried out under pressure in an excess of ammonia (often in an alcoholic solvent) to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The attack occurs at the least sterically hindered terminal carbon of the epoxide, which is a hallmark of base-catalyzed epoxide ring-opening.

Caption: Proposed two-step synthesis pathway.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three functional groups.

Caption: Key reactive sites on the molecule.

-

Primary Amine (-NH₂): This group is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation (to form amides), and can be protonated by acids to form ammonium salts.

-

Secondary Alcohol (-OH): This group is a hydrogen bond donor and can act as a nucleophile. It can be esterified with acid chlorides or anhydrides, or oxidized to a ketone under appropriate conditions.

-

Aryl Ether (-O-Ar): The ether linkage is chemically robust and stable to most reaction conditions except for very strong acids (e.g., HBr). The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Incompatibilities: It is incompatible with strong oxidizing agents and acid chlorides, which can react exothermically with the amine and alcohol functional groups.

Analytical Characterization (Predictive)

Disclaimer: Experimental spectral data for this compound is not widely available in public databases. The following characterization is predictive, based on the known chemical structure and established principles of spectroscopic analysis.

A. ¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

-

δ 6.8-6.9 ppm (4H, m): Aromatic protons. Expected to appear as two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.

-

δ ~4.0 ppm (1H, m): The proton on the carbon bearing the hydroxyl group (-CH-OH). It would likely be a multiplet due to coupling with the adjacent CH₂ groups.

-

δ 3.8-3.9 ppm (2H, d): The protons of the methylene group attached to the phenoxy oxygen (-O-CH₂-).

-

δ 3.77 ppm (3H, s): The singlet corresponding to the methoxy group protons (-OCH₃).

-

δ 2.8-3.0 ppm (2H, m): The protons of the methylene group attached to the amino group (-CH₂-NH₂).

-

δ ~2.0-2.5 ppm (3H, broad s): The exchangeable protons from the -OH and -NH₂ groups. The exact shift and appearance can vary with concentration and solvent.

B. FT-IR Spectroscopy (Predicted)

-

3400-3200 cm⁻¹ (broad): A strong, broad absorption band resulting from the overlapping O-H (alcohol) and N-H (primary amine) stretching vibrations.

-

3000-2840 cm⁻¹ (medium): C-H stretching vibrations from the aliphatic and methoxy groups.

-

~1610, 1510, 1460 cm⁻¹ (sharp, medium-strong): C=C stretching vibrations characteristic of the aromatic ring.

-

~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether. This is a highly characteristic peak.

-

~1035 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

C. Mass Spectrometry (EI, Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 197 corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 153: Loss of the •CH₂NH₂ radical (fragment mass 44).

-

m/z = 137: Cleavage of the propanol side chain, leaving the [CH₃O-C₆H₄-O]⁺ fragment.

-

m/z = 44: The [CH₂(OH)CH₂NH₂]⁺ or a rearranged fragment, representing the amino-alcohol portion.

-

Experimental Protocols

A. Protocol for Purity Assessment by HPLC

This protocol provides a self-validating system for determining the purity of a sample. The use of a well-characterized column and standardized mobile phase ensures reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase (see below). This yields a 1 mg/mL stock solution.

-

Further dilute 1 mL of the stock solution to 100 mL with the mobile phase to create a 10 µg/mL working solution.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: 70:30 (v/v) mixture of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at 275 nm (corresponding to an absorbance maximum of the methoxyphenyl group).

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Inject the working solution onto the equilibrated HPLC system.

-

Record the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of all potential impurities.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: HPLC workflow for purity analysis.

B. Protocol for Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point (110 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

-

References

- The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols. (n.d.). Google Patents.

- This compound. (n.d.). PubChem.

- 1-Phenoxypropan-2-ol. (n.d.). NIST WebBook.

- 3-(4-methoxyphenoxy)propan-1-amine. (n.d.). LookChem.

- Improved method for synthesis of beta-blocker. (n.d.). Google Patents.

- Propan-2-ol H-1 proton NMR spectrum. (n.d.). Doc Brown's Chemistry.

- Infrared spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry.

Sources

- 1. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5002-93-7 [m.chemicalbook.com]

- 3. 5002-93-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound CAS#: 5002-93-7 [amp.chemicalbook.com]

- 5. 3-(4-methoxyphenoxy)propan-1-amine CAS#: 100841-00-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the chemical entity 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. Direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document employs a structure-activity relationship (SAR) approach, drawing inferences from well-characterized, structurally analogous pharmaceutical agents. By examining the mechanisms of centrally acting skeletal muscle relaxants such as Mephenoxalone, Metaxalone, and Methocarbamol, which share key structural motifs with the topic compound, we postulate a likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design and investigation of novel therapeutics targeting the central nervous system for musculoskeletal conditions.

Introduction: The Challenge of Undefined Mechanisms

In the landscape of drug discovery and development, a significant number of chemical entities with potential therapeutic value remain mechanistically uncharacterized. This compound is one such compound. While its chemical structure is defined, a comprehensive understanding of its interaction with biological systems is lacking in the public domain. This guide aims to bridge this knowledge gap by leveraging established pharmacological principles and data from structurally related compounds.

The core structure of this compound, featuring a propan-2-ol backbone with an amino group and a substituted phenoxy moiety, is a common feature in a class of drugs known as centrally acting skeletal muscle relaxants. These drugs are primarily utilized to alleviate pain and discomfort associated with acute musculoskeletal conditions.[1][2] This structural similarity provides a strong foundation for postulating a mechanism of action centered on the central nervous system (CNS).

Structural Analogs and Their Established Mechanisms of Action

To build a robust hypothesis for the mechanism of action of this compound, a comparative analysis of its structural analogs is essential. The following sections detail the known pharmacological profiles of key comparator compounds.

Mephenoxalone: A Focus on Central Nervous System Depression

Mephenoxalone is a muscle relaxant and mild anxiolytic that is thought to exert its effects through general depression of the central nervous system.[3][4] Its mechanism is primarily associated with the inhibition of polysynaptic reflexes in the spinal cord, which are crucial for maintaining muscle tone.[5] By dampening these reflexes, Mephenoxalone reduces the transmission of nerve impulses that lead to muscle spasms and increased muscle tension.[5] Some evidence also suggests that Mephenoxalone may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further contributing to muscle relaxation.[6]

Metaxalone: Undefined but Likely CNS-Mediated

Metaxalone, sold under the brand name Skelaxin, is another muscle relaxant for which the precise mechanism of action has not been definitively established.[1][7] However, it is widely believed to be due to general central nervous system depression.[1][8] Importantly, Metaxalone does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber itself.[7][8] Its therapeutic effects are likely related to its sedative properties.[7]

Methocarbamol: A Carbamate Derivative with CNS Depressant Effects

Methocarbamol, a carbamate derivative of guaifenesin, is a centrally acting skeletal muscle relaxant.[9] Similar to Metaxalone, its exact mechanism of action is not fully understood but is attributed to general CNS depression.[2][9] It is believed to work by inhibiting polysynaptic reflexes within the spinal cord, thereby reducing nerve transmission in the pathways that cause muscle spasms.[10][11] Methocarbamol does not directly relax tense skeletal muscles in humans.[9]

Tolperisone: A Blocker of Voltage-Gated Sodium and Calcium Channels

Tolperisone is a centrally acting muscle relaxant with a more clearly defined mechanism of action. It acts at the reticular formation in the brainstem by blocking voltage-gated sodium and calcium channels.[12][13] This action stabilizes neuronal membranes and inhibits both monosynaptic and polysynaptic reflexes.[13][14] By decreasing the influx of sodium and calcium, Tolperisone reduces the release of neurotransmitters, leading to a decrease in muscle tone.[15]

Postulated Mechanism of Action for this compound

Based on the structure-activity relationships derived from the analysis of its analogs, we can propose a multi-faceted mechanism of action for this compound.

Primary Hypothesis: Central Nervous System Depression

The most probable primary mechanism of action is general depression of the central nervous system . This is a common thread among its closest structural analogs, Mephenoxalone, Metaxalone, and Methocarbamol.[1][2][3] This CNS depression is likely to manifest as a reduction in the excitability of interneurons within the spinal cord and brainstem.

Molecular Target Speculation: Modulation of Spinal Reflexes

It is highly probable that this compound acts by inhibiting polysynaptic reflexes in the spinal cord . This is a key mechanism for many centrally acting muscle relaxants.[5][10][11] By reducing the transmission of nerve impulses through these reflex arcs, the compound would decrease skeletal muscle hyperactivity and spasms. It is unlikely to have a direct effect on muscle fibers or the neuromuscular junction.[7][8]

Potential for Ion Channel Modulation

The presence of the propan-2-ol and amino groups, which are also present in Tolperisone, suggests a potential for interaction with voltage-gated ion channels . While this is a more speculative aspect of the proposed mechanism, the possibility that this compound could modulate sodium and/or calcium channels, leading to neuronal membrane stabilization, should not be discounted.[13]

The following diagram illustrates the postulated signaling pathway:

Caption: Postulated mechanism of action for this compound.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following outlines a potential experimental workflow.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine if the compound binds to known receptors associated with muscle relaxation, such as GABA-A or GABA-B receptors.

-

Methodology:

-

Prepare membrane fractions from appropriate brain regions (e.g., cortex, cerebellum, spinal cord).

-

Incubate the membrane preparations with radiolabeled ligands for the target receptors (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B) in the presence of varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the binding affinity (Ki) of the compound.

-

-

-

Electrophysiological Studies:

-

Objective: To assess the effect of the compound on neuronal excitability and ion channel function.

-

Methodology:

-

Use patch-clamp techniques on cultured neurons (e.g., dorsal root ganglion neurons or spinal cord neurons).

-

Record voltage-gated sodium and calcium currents in the absence and presence of the compound.

-

Analyze changes in current amplitude, kinetics, and voltage-dependence to determine if the compound has a modulatory effect.

-

-

In Vivo Studies

-

Animal Models of Muscle Spasm:

-

Objective: To evaluate the efficacy of the compound in reducing muscle spasms in a living organism.

-

Methodology:

-

Utilize a model such as the strychnine-induced convulsion model or the spinal cord injury-induced spasticity model in rodents.

-

Administer this compound at various doses prior to the induction of muscle spasms.

-

Measure the latency to and severity of muscle spasms, or use electromyography (EMG) to quantify muscle activity.

-

-

-

Rotarod Test:

-

Objective: To assess motor coordination and potential sedative effects.

-

Methodology:

-

Train rodents to walk on a rotating rod.

-

Administer the compound and measure the time the animals are able to remain on the rod at various speeds.

-

A decrease in performance can indicate motor impairment or sedation, which are common side effects of centrally acting muscle relaxants.

-

-

The following diagram illustrates a general experimental workflow:

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary of Comparator Compounds

| Compound | Primary Mechanism | Molecular Target(s) | Clinical Use |

| Mephenoxalone | CNS Depression[4] | Polysynaptic Reflexes[5] | Muscle Spasms, Anxiety[3] |

| Metaxalone | CNS Depression[1] | Unknown, likely central | Acute Musculoskeletal Pain[1] |

| Methocarbamol | CNS Depression[2] | Polysynaptic Reflexes[10] | Acute Musculoskeletal Pain[2] |

| Tolperisone | Ion Channel Blockade[12] | Voltage-gated Na+ & Ca2+ channels[13] | Spasticity, Muscle Spasms[12] |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a robust hypothesis can be formulated through the principles of structure-activity relationships. The structural similarity to well-known centrally acting skeletal muscle relaxants strongly suggests that its primary mode of action involves general depression of the central nervous system, likely through the inhibition of polysynaptic reflexes in the spinal cord. There is also a plausible, albeit more speculative, role for the modulation of voltage-gated ion channels.

Future research should focus on the experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for elucidating the precise molecular targets and pharmacological effects of this compound. Such studies will be crucial in determining its potential therapeutic utility and safety profile, paving the way for its possible development as a novel treatment for musculoskeletal disorders.

References

- Tolperisone - Wikipedia.

- Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.

- Metaxalone - Wikipedia.

- Video: Peripherally and Centrally Acting Muscle Relaxants: A Comparison - JoVE.

- What is the mechanism of Mephenoxalone? - Patsnap Synapse.

- SKELAXIN® (Metaxalone) Tablets DESCRIPTION CLINICAL PHARMACOLOGY - accessdata.fda.gov.

- Methocarbamol - Wikipedia.

- Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC.

- What is the mechanism of Guaifenesin? - Patsnap Synapse.

- Centrally acting smr | PPTX - Slideshare.

- Mechanism of action of Tolperisone. (Abbreviations: DR: Dorsal root,... - ResearchGate.

- What is the mechanism of action of guaifenesin? - Dr.Oracle.

- What is the mechanism of Methocarbamol? - Patsnap Synapse.

- Metaxalone: Package Insert / Prescribing Information / MOA - Drugs.com.

- What is Mephenoxalone used for? - Patsnap Synapse.

- Tolperisone: Uses, Dosage, Side Effects and More | MIMS Thailand.

- Guaifenesin | C10H14O4 | CID 3516 - PubChem - NIH.

- Methocarbamol: Package Insert / Prescribing Information - Drugs.com.

- Tolperisone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.

- Skelaxin (DSC) (metaxalone) dosing, indications, interactions, adverse effects, and more.

- Centrally acting muscle relaxants, Pharmacology | PPTX - Slideshare.

- Mephenoxalone.

- Guaifenesin: MedlinePlus Drug Information.

- How Does Methocarbamol Work? All About Its Mechanism of Action - GoodRx.

- What is metaxalone (a muscle relaxant)? - Dr.Oracle.

- mephenoxalone | Dosing & Uses - medtigo.

Sources

- 1. Metaxalone - Wikipedia [en.wikipedia.org]

- 2. Methocarbamol - Wikipedia [en.wikipedia.org]

- 3. Mephenoxalone [medbox.iiab.me]

- 4. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]

- 5. What is Mephenoxalone used for? [synapse.patsnap.com]

- 6. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. drugs.com [drugs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

- 12. Tolperisone - Wikipedia [en.wikipedia.org]

- 13. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mims.com [mims.com]

Unlocking the Therapeutic Potential of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol: A Technical Guide for Novel Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a fascinating, yet largely unexplored, chemical entity. Its molecular architecture, featuring a propanolamine backbone and a methoxy-substituted phenoxy ring, strongly suggests a potential for significant biological activity, particularly within the domain of adrenergic receptor modulation. This technical guide serves as a foundational document for researchers and drug development professionals. It candidly addresses the current scarcity of direct research on this compound and, in response, provides a comprehensive, forward-looking roadmap for its systematic investigation. By synthesizing data from structurally analogous compounds and outlining detailed experimental protocols, this guide aims to catalyze the exploration of what could be a valuable new molecule in the landscape of therapeutic agents. We will delve into its chemical properties, propose a robust synthetic route, and, most critically, lay out a multi-tiered experimental workflow to thoroughly characterize its biological activity, from initial in vitro screening to subsequent in vivo validation.

Introduction: An Uncharted Territory in Pharmacology

The aryloxypropanolamine scaffold is a cornerstone of modern pharmacology, most notably forming the structural basis for the entire class of beta-adrenergic receptor antagonists, or "beta-blockers." These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. While extensive research has been dedicated to various derivatives of this scaffold, this compound remains an enigmatic molecule with no significant body of published biological data.

A thorough review of scientific literature and patent databases reveals a significant gap in our understanding of this specific compound's biological effects and potential therapeutic applications.[1] This guide, therefore, takes a unique approach. Instead of merely summarizing existing data, we will build a predictive case for its potential biological activity based on a detailed analysis of its structure and the well-documented pharmacology of its close analogs. This document is designed to be a launchpad for new research, providing the theoretical framework and practical methodologies required to unlock the secrets of this promising molecule.

Physicochemical Properties and Structural Analysis

Understanding the fundamental chemical and physical properties of a compound is a prerequisite for any biological investigation. These properties influence its solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 5002-93-7 | [2] |

| Molecular Formula | C10H15NO3 | [2][3] |

| Molecular Weight | 197.24 g/mol | [2][3] |

| Melting Point | 110-112ºC | [2] |

| Density | 1.146 g/cm³ | [2] |

| XLogP3 | 0.3 | [3] |

The structure of this compound is characterized by three key functional groups: a primary amine, a secondary alcohol on the propanol backbone, and a para-substituted methoxy group on the phenoxy ring. This specific arrangement bears a striking resemblance to known beta-blockers like Metoprolol.[4] The amine and hydroxyl groups are critical for forming hydrogen bonds with receptor targets, a hallmark of adrenergic receptor ligands. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and its interactions within a receptor's binding pocket.[5]

Proposed Synthesis Protocol

To enable biological investigation, a reliable and efficient synthesis of the target compound is essential. Based on established methods for preparing phenoxypropanolamines, such as the Williamson ether synthesis, a two-step process is proposed.[5][6]

Step 1: Synthesis of 1-(4-methoxyphenoxy)-2,3-epoxypropane

This initial step involves the reaction of 4-methoxyphenol with epichlorohydrin. The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an SN2 reaction, displacing the chloride.

-

Reactants: 4-methoxyphenol, epichlorohydrin, Sodium Hydroxide (NaOH)

-

Solvent: A polar aprotic solvent such as acetone or a polar protic solvent like isopropanol can be used.[6]

-

Procedure:

-

Dissolve 4-methoxyphenol in the chosen solvent.

-

Add a stoichiometric equivalent of NaOH to generate the sodium 4-methoxyphenoxide in situ.

-

Slowly add epichlorohydrin to the reaction mixture, maintaining a controlled temperature.

-

The reaction is typically stirred at reflux for several hours to ensure completion.

-

Upon completion, the reaction mixture is cooled, and the resulting intermediate, 1-(4-methoxyphenoxy)-2,3-epoxypropane, is isolated through extraction and purified, for instance, by vacuum distillation.

-

Step 2: Amination of the Epoxide Intermediate

The second step involves the ring-opening of the synthesized epoxide with an amine source, in this case, ammonia, to yield the final product.

-

Reactants: 1-(4-methoxyphenoxy)-2,3-epoxypropane, Ammonia (aqueous or in a sealed vessel)

-

Procedure:

-

The purified epoxide from Step 1 is reacted with an excess of ammonia. This reaction can be carried out in a suitable solvent like methanol or ethanol in a pressure vessel.

-

The mixture is heated to facilitate the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.

-

After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

-

The crude product, this compound, is then purified by recrystallization to yield a solid of high purity.[2]

-

Caption: Proposed two-step synthesis of this compound.

Hypothesized Biological Activity and Proposed Experimental Investigation

Given its structural similarity to aryloxypropanolamine beta-blockers, it is highly probable that this compound will exhibit activity at adrenergic receptors. The primary research objective should be to determine its binding affinity, selectivity, and functional activity at β1, β2, and α-adrenergic receptor subtypes.

Tier 1: In Vitro Characterization

The initial phase of investigation should focus on cell-free and cell-based assays to establish the compound's fundamental pharmacological profile.

A. Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for various adrenergic receptor subtypes.

-

Methodology:

-

Prepare cell membrane fractions from cell lines overexpressing human β1, β2, and α1 adrenergic receptors.

-

Conduct competitive radioligand binding assays. For β-receptors, [³H]-dihydroalprenolol (a non-selective antagonist) is a suitable radioligand.

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

B. Functional Assays (cAMP Assay)

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors.

-

Methodology:

-

Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known β-agonist, such as isoproterenol, at a concentration that elicits a submaximal response (EC80).

-

To test for agonist activity, incubate the cells with the test compound alone.

-

After stimulation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

-

For antagonist activity, a rightward shift in the isoproterenol concentration-response curve will indicate competitive antagonism. The Schild regression analysis can be used to determine the pA2 value. For agonist activity, an increase in cAMP levels will be observed.

-

Caption: Tier 1 in vitro screening workflow.

Tier 2: In Vivo Pharmacological Profiling

Following promising in vitro results, the investigation should proceed to in vivo models to assess the compound's physiological effects and pharmacokinetic properties.

A. Cardiovascular Effects in a Rodent Model

-

Objective: To evaluate the effect of the compound on heart rate, blood pressure, and response to adrenergic stimulation in an anesthetized rat or mouse model.

-

Methodology:

-

Anesthetize the animals and implant catheters for drug administration (intravenous) and continuous monitoring of blood pressure and heart rate.

-

Administer escalating doses of this compound and record changes in baseline cardiovascular parameters.

-

To assess β-blockade, administer a bolus of isoproterenol before and after administration of the test compound. A reduction in the tachycardic response to isoproterenol will confirm β-antagonist activity in vivo.

-

B. Preliminary Pharmacokinetic (PK) Assessment

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Methodology:

-

Administer a single dose of the compound to a cohort of rodents via both oral and intravenous routes.

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

-

Calculate key PK parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (F%).[7]

-

Conclusion and Future Directions

This compound stands at the frontier of pharmacological research—a compound of high potential, yet unburdened by preconceived notions from past studies. Its structure strongly implies an interaction with the adrenergic system, a pathway of immense therapeutic importance. The lack of existing data should be viewed not as a deterrent, but as a compelling opportunity for novel discovery.

The experimental roadmap detailed in this guide provides a clear and scientifically rigorous path forward. By systematically executing the proposed in vitro and in vivo studies, researchers can elucidate the compound's mechanism of action, determine its therapeutic potential, and pave the way for the development of a new generation of pharmacological agents. The journey from a chemical curiosity to a potential clinical candidate begins with the foundational research outlined herein.

References

- PubChem. This compound | C10H15NO3 | CID 2735360.

- Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.

- Google Patents. DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.

- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- PubMed Central. Establishing relationships between particle-induced in vitro and in vivo inflammation endpoints to better extrapolate between in vitro markers and in vivo fibrosis.

- MDPI. Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L..

- ResearchGate. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF.

- AMERICAN ELEMENTS. 1-amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5002-93-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Crucial Intermediate: A Technical Guide to 1-Amino-3-(4-methoxyphenoxy)propan-2-ol

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero in Beta-Blocker Synthesis

In the vast landscape of pharmaceutical chemistry, the significance of key intermediates often remains in the shadow of the final active pharmaceutical ingredient (API). One such unsung hero is 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, a molecule of profound importance in the synthesis of a widely used class of cardiovascular drugs: the β-adrenergic blocking agents, most notably Metoprolol.[1] This technical guide provides a comprehensive literature review of this pivotal compound, delving into its synthesis, chemical properties, and critical role in drug development. For researchers and scientists in the field, a thorough understanding of this intermediate is not merely academic; it is fundamental to optimizing synthetic routes, ensuring API purity, and ultimately, developing safer and more effective medicines.

Physicochemical Properties: A Snapshot

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound, with the chemical formula C₁₀H₁₅NO₃, possesses a molecular weight of 197.23 g/mol .[2] Its structure, featuring a substituted phenoxy ring, a secondary alcohol, and a primary amine, dictates its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| CAS Number | 5002-93-7 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(3-Amino-2-hydroxypropoxy)anisole | [2] |

The Synthetic Pathway: Forging a Key Intermediate

The synthesis of this compound is a critical step in the overall production of Metoprolol and related beta-blockers. The most common and industrially viable route involves a two-step process starting from 4-methoxyphenol.

Step 1: Epoxidation of 4-Methoxyphenol

The initial step is a Williamson ether synthesis, where 4-methoxyphenol is reacted with epichlorohydrin in the presence of a base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide.[3] This reaction leads to the formation of the corresponding epoxide intermediate, 1,2-epoxy-3-(4-methoxyphenoxy)propane. The choice of a mild base and a polar protic solvent is crucial to facilitate the reaction and minimize side products.[3]

Step 2: Amination of the Epoxide

The formed epoxide is then subjected to a ring-opening reaction with an amine. To synthesize this compound, the epoxide is reacted with ammonia. For the synthesis of Metoprolol itself, isopropylamine is used in this step.[1][3] This nucleophilic addition of the amine to the epoxide ring is a well-established method for the preparation of amino alcohols.[4]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

While specific industrial protocols are often proprietary, the following illustrates a general laboratory-scale synthesis based on established chemical principles.

Step 1: Synthesis of 1,2-Epoxy-3-(4-methoxyphenoxy)propane

-

To a stirred solution of 4-methoxyphenol in a suitable solvent (e.g., a polar protic solvent), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).

-

Slowly add epichlorohydrin to the reaction mixture at a controlled temperature.

-

The reaction is typically stirred for several hours to ensure complete conversion.

-

Upon completion, the reaction mixture is worked up by extraction and the solvent is removed under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of this compound

-

The crude 1,2-epoxy-3-(4-methoxyphenoxy)propane is dissolved in a suitable solvent.

-

The solution is then treated with an excess of aqueous ammonia.

-

The reaction is stirred, often at an elevated temperature, until the epoxide is consumed (monitored by techniques like TLC).

-

After completion, the excess ammonia and solvent are removed, and the product is isolated and purified, typically through crystallization or chromatography.

Spectroscopic Characterization: Verifying the Structure

The unambiguous identification of this compound is paramount for quality control in pharmaceutical manufacturing. This is achieved through a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific intermediate is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the methoxyphenoxy group, a singlet for the methoxy protons, and multiplets for the protons on the propan-2-ol backbone. The protons of the aminomethyl, hydroxymethine, and oxymethylene groups will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, and the three carbons of the propan-2-ol chain. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretching band for the alcohol, N-H stretching bands for the primary amine, C-O stretching for the ether linkage, and C=C stretching for the aromatic ring.[5]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ). The fragmentation pattern will provide further structural information, with characteristic fragments arising from the cleavage of the propanol chain and the loss of functional groups.[6]

The Role in Drug Development: A Gateway to Beta-Blockers

The primary and most significant application of this compound is its function as a direct precursor in the synthesis of β-adrenergic receptor antagonists.[1] These drugs, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[7][8]

The mechanism of action of beta-blockers involves the competitive inhibition of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors.[8] This blockade leads to a reduction in heart rate, blood pressure, and myocardial contractility, thereby decreasing the heart's workload and oxygen demand.[7]

Caption: From intermediate to therapeutic action: the role of this compound.

Toxicology and Safety Considerations

As a chemical intermediate, this compound requires careful handling. According to safety data sheets, the compound is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[9][10] Therefore, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[9][10] While detailed toxicological studies on the intermediate itself are not extensively published in the public domain, its corrosive nature necessitates stringent safety protocols in a laboratory or industrial setting. The toxicological properties of the final drug, Metoprolol, have been extensively studied, and it's important to note that precursors and intermediates may have different toxicological profiles.

Conclusion: A Vital Component in Cardiovascular Medicine

This compound, though not a household name, is a molecule of immense importance in the pharmaceutical industry. Its role as a key intermediate in the synthesis of Metoprolol and other beta-blockers places it at the heart of cardiovascular medicine. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist or researcher involved in the development and manufacturing of these life-saving drugs. As the demand for cardiovascular therapies continues to grow, the efficient and safe production of this vital intermediate will remain a critical aspect of pharmaceutical science.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735360, this compound.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: this compound.

- Wiley. (2024). Propan-2-ol, 1-(4-methoxyphenoxy)-3-(2-methylpropylamino)-. SpectraBase.

- Google Patents. (n.d.). DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS.

- Google Patents. (n.d.). CN109553513B - Preparation method of metoprolol intermediate.

- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.

- Australian Government Department of Health. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment.

- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.

- National Center for Biotechnology Information. (2024, February 29). Metoprolol. StatPearls.

- Patsnap. (2024, July 17). What is the mechanism of Metoprolol Succinate?.

- Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol.

Sources

- 1. CN109553513B - Preparation method of metoprolol intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. acgpubs.org [acgpubs.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Discovery and History of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Metoprolol)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Smarter Weapon Against Heart Disease

In the landscape of cardiovascular pharmacotherapy, few molecules have achieved the status and impact of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, known universally as Metoprolol.[1] This technical guide eschews a conventional chronological report, instead opting for a narrative that weaves together the scientific exigencies, the chemical ingenuity, and the clinical insights that culminated in the creation and refinement of this cornerstone β-blocker. We will dissect not only the "what" and "when" but the crucial "why"—the causal links behind the experimental choices that defined its development, from the strategic pursuit of cardioselectivity to the nuanced engineering of its delivery systems.

Part 1: The Genesis of Cardioselectivity - From Broadsword to Scalpel

The story of Metoprolol begins in the wake of a revolution. Sir James Black's discovery of the first β-blocker, propranolol, in the early 1960s was a landmark achievement, proving that antagonizing β-adrenergic receptors could alleviate the suffocating grip of angina pectoris.[2][3] However, propranolol was a "broadsword," blocking both β1 receptors (predominantly in the heart) and β2 receptors (prevalent in the lungs and peripheral vasculature) with equal affinity. This non-selectivity led to significant side effects, most notably bronchoconstriction in asthmatic patients, limiting its clinical utility.[4]

The clear and present need was for a "scalpel"—a β-blocker that could selectively target the heart's β1 receptors while sparing the β2 receptors. This quest for cardioselectivity became a major focus for pharmaceutical research.

The Breakthrough at Hässle

Scientists at the Swedish pharmaceutical company Hässle, then a division of Astra (now AstraZeneca), were at the forefront of this endeavor.[5][6] Building upon the foundational aryloxypropanolamine structure of earlier β-blockers, their research in the late 1960s systematically explored how modifying the aromatic ring substituent could influence receptor affinity.[7][8][9]

This meticulous structure-activity relationship (SAR) work, led by researchers including Bengt Åblad and Enar Carlsson, identified a crucial structural motif.[10] They discovered that a para-substitution on the phenoxy ring, particularly with an acylamido group or similar moieties, conferred the desired β1-selectivity.[7][8] The key innovation in Metoprolol was the introduction of a 4-(2-methoxyethyl) group. This specific substituent provided the optimal balance of steric and electronic properties to favor binding to the β1 receptor subtype.[11]

This breakthrough culminated in the first synthesis of Metoprolol in 1969, with a patent following in 1970.[1][12] Marketed under trade names like Lopressor and Seloken, it offered a significantly improved safety profile, opening the door for treating a much broader population of patients with hypertension and angina.[1][5][6]

Part 2: The Chemistry of a Blockbuster - Synthesis and Stereochemistry

The commercial success of Metoprolol is underpinned by an elegant and efficient synthesis. Understanding this process reveals the practical considerations of industrial pharmaceutical chemistry.

Core Synthesis Protocol

The most common industrial synthesis is a two-step process that exemplifies a classic nucleophilic substitution and epoxide ring-opening pathway.[13][14][15][16]